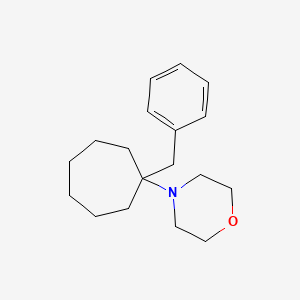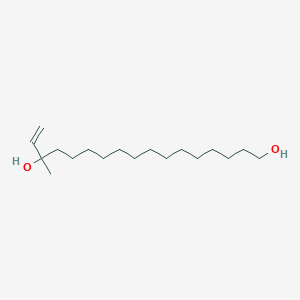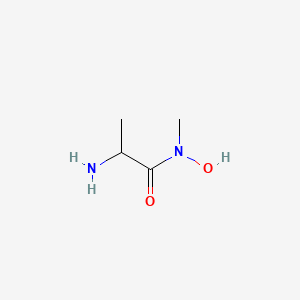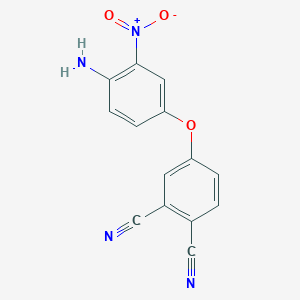
4-(1-Benzylcycloheptyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Benzylcycloheptyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The compound this compound is characterized by the presence of a benzyl group attached to a cycloheptyl ring, which is further connected to a morpholine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzylcycloheptyl)morpholine typically involves the reaction of 1-benzylcycloheptanone with morpholine under specific conditions. One common method includes the use of a Mannich reaction, where the ketone reacts with formaldehyde and morpholine in the presence of an acid catalyst to form the desired product. The reaction conditions often involve moderate temperatures and controlled pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the Mannich reaction, and subsequent purification steps such as distillation or recrystallization. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Benzylcycloheptyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Formation of benzyl alcohols or ketones.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted morpholine derivatives
Applications De Recherche Scientifique
4-(1-Benzylcycloheptyl)morpholine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, corrosion inhibitors, and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 4-(1-Benzylcycloheptyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cholinesterases, by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, including modulation of neurotransmitter levels and anti-inflammatory responses. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-(1-Benzylcycloheptyl)morpholine can be compared with other morpholine derivatives, such as:
Morpholine: A simpler structure with widespread use in industrial applications and as a solvent.
4-(1-Benzylcyclohexyl)morpholine: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring, leading to different chemical and biological properties.
4-(1-Benzylcyclooctyl)morpholine: Contains a cyclooctyl ring, which may impart different steric and electronic effects compared to the cycloheptyl ring
The uniqueness of this compound lies in its specific ring size and substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity.
Propriétés
Numéro CAS |
835654-13-2 |
|---|---|
Formule moléculaire |
C18H27NO |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
4-(1-benzylcycloheptyl)morpholine |
InChI |
InChI=1S/C18H27NO/c1-2-7-11-18(10-6-1,19-12-14-20-15-13-19)16-17-8-4-3-5-9-17/h3-5,8-9H,1-2,6-7,10-16H2 |
Clé InChI |
GFGDQGFESJLVRB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(CC2=CC=CC=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)
![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)

![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B14188613.png)

![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)
![4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14188632.png)



![4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid](/img/structure/B14188653.png)
